molecular formula C9H11NO2 B13153128 1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one

1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13153128
M. Wt: 165.19 g/mol
InChI Key: DEUPSLCPZGPEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound featuring a six-membered dihydropyridinone ring substituted at position 1 with a cyclopropyl group and at position 3 with a hydroxymethyl moiety. This structure confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and materials science.

Key structural features include:

  • Cyclopropyl substituent: Enhances rigidity and metabolic stability compared to linear alkyl groups.
  • Hydroxymethyl group: Provides hydrogen-bonding capacity, influencing solubility and reactivity.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-cyclopropyl-3-(hydroxymethyl)pyridin-2-one

InChI

InChI=1S/C9H11NO2/c11-6-7-2-1-5-10(9(7)12)8-3-4-8/h1-2,5,8,11H,3-4,6H2

InChI Key

DEUPSLCPZGPEBS-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CC=C(C2=O)CO

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its structural properties make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Substituent Variations at Position 1

Compound Name Substituent (Position 1) Molecular Weight CAS Number Key Properties Reference
1-Cyclopropyl-3-(hydroxymethyl)-... Cyclopropyl Not reported Not available High rigidity; potential metabolic stability -
3-(Hydroxymethyl)-1-methyl-1,2-dihydropyridin-2-one Methyl 139.15 36721-61-6 Lower steric hindrance; increased lipophilicity
1-[(4-Aminophenyl)methyl]-1,2-dihydropyridin-2-one 4-Aminobenzyl 200.24 1017-42-1 Bulky aromatic group; enhanced π-π interactions

Key Observations :

  • The cyclopropyl group (user’s compound) likely improves metabolic resistance compared to the methyl group () due to reduced enzymatic cleavage .

Substituent Variations at Position 3

Compound Name Substituent (Position 3) Molecular Weight CAS Number Key Properties Reference
1-Cyclopropyl-3-(hydroxymethyl)-... Hydroxymethyl Not reported Not available Polar; hydrogen-bond donor capability -
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid Boronic acid Not reported CDS021416 Electrophilic reactivity; Suzuki coupling applications
5-Cyano-6-mercapto-2-methyl-N-phenyl-... Cyano, mercapto, carboxamide Not reported R434205 Multifunctional; potential enzyme inhibition

Key Observations :

  • The hydroxymethyl group (user’s compound) enhances hydrophilicity compared to boronic acid (), which is more reactive but less stable in aqueous media .
  • Mercapto and cyano groups () introduce redox-active and electron-withdrawing effects, broadening applications in catalysis or drug design .

Research Findings and Implications

  • Synthetic Flexibility : highlights reflux-based methods for cyclopropane incorporation, suggesting adaptability for synthesizing the target compound .
  • Hydroxymethyl at position 3 (common in user’s compound and ) supports solubility but may limit membrane permeability compared to lipophilic groups like phenyl .

Biological Activity

1-Cyclopropyl-3-(hydroxymethyl)-1,2-dihydropyridin-2-one (CAS No. 1513665-80-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • Structure : The compound features a dihydropyridinone core with a cyclopropyl group and a hydroxymethyl substituent, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antioxidant Properties : Compounds in this class have shown the ability to modulate oxidative stress pathways.
  • Enzyme Inhibition : They may inhibit specific enzymes associated with disease processes, particularly those involved in inflammation and oxidative damage.

This compound's biological effects can be attributed to its interaction with various molecular targets:

1. Nrf2 Pathway Modulation

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is crucial for cellular defense against oxidative stress. Compounds that activate this pathway can enhance the expression of antioxidant enzymes. Studies have indicated that similar dihydropyridinones can bind to Keap1, leading to Nrf2 stabilization and activation, thereby promoting antioxidant responses .

2. Enzyme Interaction

Research has shown that certain derivatives can act as inhibitors of enzymes involved in inflammatory processes. This inhibition can reduce the production of pro-inflammatory cytokines and other mediators .

Case Studies

Several studies have investigated the biological activity of related compounds:

Study 1: Antioxidant Activity

A study focusing on the antioxidant properties of dihydropyridinones demonstrated that these compounds could significantly reduce reactive oxygen species (ROS) levels in cellular models. The mechanism was linked to Nrf2 activation, suggesting potential therapeutic applications in oxidative stress-related diseases .

Study 2: Enzyme Inhibition

Another investigation explored the inhibitory effects of related compounds on cyclooxygenase (COX) enzymes. The results indicated that these compounds could effectively reduce inflammation in vitro, providing insights into their potential use as anti-inflammatory agents .

Data Table: Biological Activities of Related Compounds

Compound NameCAS No.Biological ActivityMechanism of Action
This compound1513665-80-9Antioxidant, Anti-inflammatoryNrf2 Activation
Dihydropyridinone Derivative AXXXXXXCOX InhibitionEnzyme Inhibition
Dihydropyridinone Derivative BXXXXXXROS ReductionNrf2 Activation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.